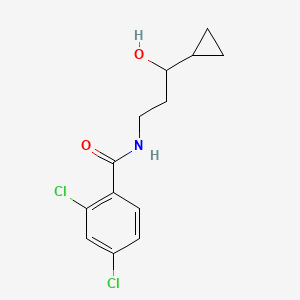

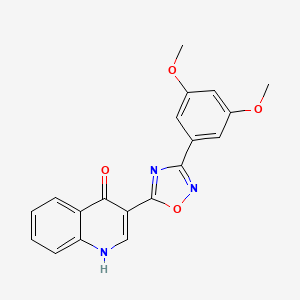

![molecular formula C18H14BrFN4O2S2 B2548249 4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946306-36-1](/img/structure/B2548249.png)

4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic compound. It has a molecular weight of 563.249 g/mol . The compound is likely to have a wide range of biological activities, as thiazole derivatives are known to exhibit various pharmaceutical applications .

Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions. Thiazole derivatives are synthesized by researchers with variable substituents as target structures . The exact synthesis process for this specific compound isn’t available in the retrieved data.Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 563.249 g/mol . More specific physical and chemical properties aren’t available in the retrieved data.科学的研究の応用

Gastroprotective Properties

Ebrotidine, a compound with a structure related to the one mentioned, showcases gastroprotective properties. Its cytoprotective attributes stem not from endogenous prostaglandin generation but from its ability to induce beneficial mucosal responses. These include increased mucus gel dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. Such improvements are directly tied to the drug’s capability to enhance the synthesis and secretion of mucins and phospholipids, crucial for gastric mucus, and to promote mucin macromolecular assembly. Additionally, ebrotidine facilitates the gastric mucosal expression of integrin receptors, crucial for interacting with extracellular matrix proteins like laminin, and promotes ulcer healing by modulating cell cycle progression and protecting gastric epithelial integrity from calcium imbalance (Slomiany, Piotrowski, & Slomiany, 1997).

Synthesis of Organic Compounds

2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, illustrates the relevance of bromo-fluorinated compounds in organic synthesis. Despite the high yields of this compound through cross-coupling reactions, challenges include the high costs and toxicity associated with palladium and phenylboronic acid. A practical method for its synthesis has been developed, highlighting the importance of such compounds in the production of anti-inflammatory and analgesic materials (Qiu, Gu, Zhang, & Xu, 2009).

Synthesis of Fused Heterocycles

Compounds related to the one mentioned play a crucial role in synthesizing various heterocyclic compounds. For example, 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles are utilized in creating fused heterocycles like 1-benzofurans, indoles, and 1-benzothiophenes. Their powerful synthetic potential underlines the broad applicability of such compounds in medicinal chemistry and drug development (Petrov & Androsov, 2013).

Anti-Helicobacter pylori Activities

Ebrotidine also exhibits remarkable anti-Helicobacter pylori properties, combining acid-suppressant activity with gastroprotective and antimicrobial capabilities. This dual functionality suggests potential in treating gastric diseases caused by H. pylori infection, reflecting the therapeutic versatility of related compounds (Slomiany, Piotrowski, & Slomiany, 1997).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, as is common with compounds containing a triazolothiadiazine core . This allows the compound to make specific interactions with different target receptors.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that the compound affects multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds

Result of Action

The diverse pharmacological activities of similar compounds suggest that the compound could have a range of effects at the molecular and cellular levels .

特性

IUPAC Name |

4-bromo-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrFN4O2S2/c19-12-5-7-14(8-6-12)28(25,26)21-10-9-13-11-27-18-22-17(23-24(13)18)15-3-1-2-4-16(15)20/h1-8,11,21H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHWRBZVKZUHJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrFN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

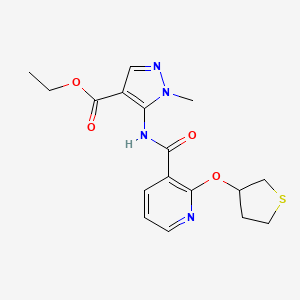

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2548166.png)

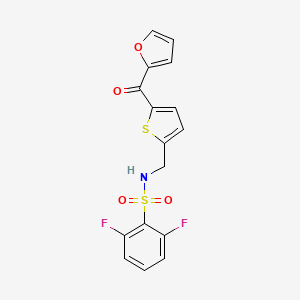

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2548168.png)

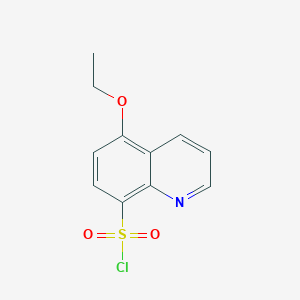

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2548172.png)

![1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2548173.png)

![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)

![N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2548180.png)

![N-(2-chloro-4-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548182.png)

![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)

![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)